3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one
CAS No.: 142224-24-6
Cat. No.: VC21357490
Molecular Formula: C15H13NOS
Molecular Weight: 255.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142224-24-6 |
---|---|
Molecular Formula | C15H13NOS |
Molecular Weight | 255.3 g/mol |
IUPAC Name | 3-(2-phenylethyl)-1,3-benzothiazol-2-one |
Standard InChI | InChI=1S/C15H13NOS/c17-15-16(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 |
Standard InChI Key | LGMFJCRUWDREHO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC2=O |
Canonical SMILES | C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC2=O |
Introduction
Structural and Chemical Characteristics
Core Structure and Functional Groups
The benzothiazolone scaffold consists of a benzothiazole ring fused to a lactam group. In 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one, the phenylethyl group (CH₂CH₂Ph) is attached to the nitrogen atom at position 3. This substitution introduces hydrophobicity and potential π-π stacking interactions, which are critical for biological activity.
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₁₃NSO (hypothetical, based on analogs) |
Molecular Weight | ~259.3 g/mol (estimated) |
Key Functional Groups | Benzothiazolone core, phenylethyl side chain |
Potential Reactivity | Nucleophilic sulfur, electrophilic carbonyl |
Note: The molecular formula and weight are inferred from similar compounds like 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one (CAS 4614-21-5) .
Synthetic Pathways and Derivatives
General Synthesis Strategies
Benzothiazolone derivatives are typically synthesized via cyclization reactions. For example:
-
Nucleophilic Substitution: Reacting 2-aminobenzothiazole with alkyl halides or acyl chlorides.
-
Condensation Reactions: Coupling benzothiazole precursors with phenylethylamine derivatives under acidic or basic conditions .
Reported Derivatives and Modifications
Several benzothiazolone derivatives have been synthesized for pharmacological testing:
-
3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one: Features a ketone group in the phenylethyl chain, enhancing metabolic stability .
-
Triazole-Benzothiazolone Hybrids: Combining benzothiazolone with triazole rings for antifungal activity.
Pharmacological and Biological Activity (Inferred from Analogs)
Antimicrobial and Antifungal Applications
Triazole-benzothiazolone hybrids (e.g., C₂₂H₂₄N₄OS₂) demonstrated antimicrobial efficacy due to the synergistic effects of the triazole and thiazole moieties. The phenylethyl group in the target compound may enhance membrane permeability or target binding.
Challenges and Research Gaps
Limited Direct Data
No peer-reviewed studies explicitly address 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one. Most insights are extrapolated from structural analogs.
Synthetic Optimization
Key challenges include:
-
Regioselectivity: Ensuring the phenylethyl group attaches at the correct position (N3 vs. S or C2).
-
Purification: Separating isomers or byproducts during alkylation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume